6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one
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Overview
Description
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various fields such as medicine, agriculture, and industry
Preparation Methods
The synthesis of 6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one involves several steps. One common method includes the reaction of 6-chloropyridazin-3(2H)-one with 2-(2,2-dichlorocyclopropyl)phenol under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Chemical Reactions Analysis
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one involves the inhibition of specific enzymes. For example, it has been shown to inhibit homogentisate solanesyltransferase, an enzyme involved in the biosynthesis of plastoquinone in plants . This inhibition disrupts the carotenoid biosynthesis pathway, leading to the bleaching of plant tissues and ultimately plant death.
Comparison with Similar Compounds
6-Chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]pyridazin-4(1H)-one can be compared with other pyridazinone derivatives such as:
Cyclopyrimorate: Another pyridazinone derivative used as a herbicide, which also inhibits homogentisate solanesyltransferase.
Pyridaben: A pyridazinone-based acaricide used to control mites in agriculture.
Norflurazon: A herbicide that inhibits phytoene desaturase, another enzyme in the carotenoid biosynthesis pathway.
These compounds share similar structural features and biological activities but differ in their specific targets and applications.
Properties
CAS No. |
499223-35-7 |
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Molecular Formula |
C13H9Cl3N2O2 |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
6-chloro-3-[2-(2,2-dichlorocyclopropyl)phenoxy]-1H-pyridazin-4-one |
InChI |
InChI=1S/C13H9Cl3N2O2/c14-11-5-9(19)12(18-17-11)20-10-4-2-1-3-7(10)8-6-13(8,15)16/h1-5,8H,6H2,(H,17,19) |
InChI Key |
ZAKGFYIXBJOSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=CC=C2OC3=NNC(=CC3=O)Cl |
Origin of Product |
United States |
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